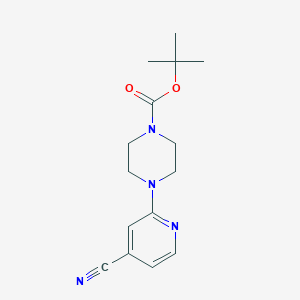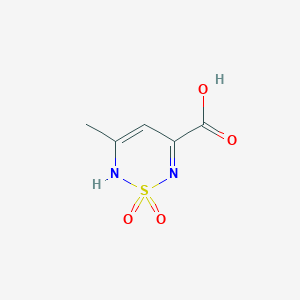
(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid, also known as RAPHAA, is an organic compound with a wide range of applications. It is a chiral compound, which is a molecule with two non-superimposable mirror images. This compound can be found in various forms, such as the racemate, the diastereomeric pair and the enantiomeric pair. RAPHAA has been used for a variety of scientific research applications, ranging from biochemical and physiological studies to drug development and synthesis.
Applications De Recherche Scientifique
Synthesis and Catalysis
Intermediate for Synthesis of Phenoxy-carboxylic Herbicides :
- An intermediate, closely related to "(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid," namely R-(+)-2-(4-hydroxyphenoxy)-propionic acid, was synthesized for use in phenoxy-carboxylic herbicides. The study demonstrated a technical improvement in synthesis, achieving a total yield of 48.2% and characterized by various spectroscopic methods (Shen Yong-cun, 2006).
Green Chemistry in Acylation :
- A green route for the acylation of resorcinol with acetic acid was developed, showcasing the synthesis of 2',4'-dihydroxyacetophenone (a related compound) as a more environmentally friendly process. This approach avoids waste disposal issues associated with traditional methods (G. Yadav & A. V. Joshi, 2002).
Enantioselective Synthesis :
- Research into dinuclear zinc-ProPhenol-catalyzed enantioselective α-hydroxyacetate aldol reactions with activated ester equivalents has shown that such methods can produce syn 1,2-diols with high yield, diastereoselectivity, and enantioselectivity. This demonstrates the compound's utility in synthesizing carboxylic acid derivatives, including amides and esters (B. Trost, D. Michaelis, & M. Truica, 2013).
Biocatalysis and Microbial Applications
Biocatalysis for Reduction of Acetophenones :
- A novel Rhodococcus strain was identified for effectively reducing acetophenones to S-(−)-1-(para-hydroxyphenyl)ethanol, demonstrating the biocatalytic potential of microorganisms in synthesizing enantiomerically pure compounds. This strain also exhibited para-acetylphenol hydroxylase activity, highlighting its dual-functional enzymatic capabilities (Rui Zhang et al., 2012).
Enzymatic Resolution of α-Hydroxy Acids :
- A study on the enzymatic resolution of α-hydroxy acids using modified substrates and esterase mutations showed improved catalytic efficiency and selectivity. This advancement indicates the role of biocatalysis in producing optically pure α-hydroxy acids, crucial for pharmaceutical applications (B. Ma et al., 2014).
Material Science and Environmental Applications
Advanced Oxidation Processes (AOPs) :
- The study on cobalt/peracetic acid for the advanced oxidation of aromatic organic compounds showcases the potential of acetylperoxyl radicals in pollutant degradation. This research provides insights into AOPs that could be beneficial for environmental cleanup efforts (Juhee Kim et al., 2020).
Organogelator Properties :
- (R)-9-hydroxystearic acid, a compound with structural similarities, exhibits properties as an antiproliferative agent and potential applications in medical and pharmaceutical industries. The study on its structure and rheological properties highlights the significance of such hydroxyacids in developing new materials with specialized applications (F. Asaro et al., 2019).
Propriétés
IUPAC Name |
(2R)-2-(2-acetylphenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-4-2-3-5-8(7)9(12)10(13)14/h2-5,9,12H,1H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCSWLJUVZBEAS-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1[C@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595376 |
Source


|
| Record name | (2R)-(2-Acetylphenyl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid | |
CAS RN |
915971-32-3 |
Source


|
| Record name | (2R)-(2-Acetylphenyl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)
![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)
![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)
![2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid](/img/structure/B1342235.png)


![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)



![1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1342248.png)
